molecular formula C5H11NO2S B7873926 Methyl 2-amino-4-sulfanylbutanoate

Methyl 2-amino-4-sulfanylbutanoate

Cat. No.: B7873926
M. Wt: 149.21 g/mol
InChI Key: GPBQMUGQGMBCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-sulfanylbutanoate: is an organic compound with the molecular formula C6H13NO2S It is a derivative of butanoic acid, featuring an amino group at the second position and a sulfanyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-sulfanylbutanoate typically involves the esterification of 2-amino-4-sulfanylbutanoic acid. One common method includes the reaction of 2-amino-4-sulfanylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-sulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-sulfanylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acids and their derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those targeting metabolic pathways involving sulfur-containing amino acids.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-sulfanylbutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes that recognize amino acid derivatives, potentially inhibiting or modifying their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

    2-amino-4-sulfanylbutanoic acid: The parent compound, differing only by the absence of the methyl ester group.

    Methyl 2-amino-4-methylsulfanylbutanoate: A similar compound where the sulfanyl group is replaced by a methylsulfanyl group.

    Methyl 2-amino-4-hydroxybutanoate: A compound with a hydroxyl group instead of a sulfanyl group.

Uniqueness: Methyl 2-amino-4-sulfanylbutanoate is unique due to the presence of both an amino group and a sulfanyl group, which allows for a wide range of chemical reactions and applications. Its ability to undergo oxidation and reduction reactions makes it particularly versatile in synthetic chemistry and biological studies.

Properties

IUPAC Name

methyl 2-amino-4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-8-5(7)4(6)2-3-9/h4,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBQMUGQGMBCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.